molecular formula C15H21BrFNO3 B2888591 tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1701938-87-5

tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate

Cat. No.: B2888591
CAS No.: 1701938-87-5
M. Wt: 362.239
InChI Key: FWRGNDLNLGYHGL-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery applications. Its structure incorporates two critical features: a tert-butoxycarbonyl (Boc) protected amine and a 5-bromo-2-fluorobenzyl moiety attached to a hydroxypropyl linker. The Boc protecting group is a cornerstone of modern peptide and small molecule synthesis, allowing for the precise, sequential building of complex molecular architectures (source) . The presence of both bromo and fluoro substituents on the aromatic ring makes this compound a versatile scaffold for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are essential for creating structure-activity relationships (SAR) in lead optimization campaigns (source) . The hydroxypropyl spacer provides a point for conjugation or for modulating the compound's physicochemical properties. Researchers value this intermediate for the development of targeted chemical probes and potential therapeutic agents, particularly in neuroscientific and oncological research where such functionalized scaffolds are prevalent. This compound is intended for use in laboratory research settings only.

Properties

IUPAC Name

tert-butyl N-[2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(20)18-8-10(9-19)6-11-7-12(16)4-5-13(11)17/h4-5,7,10,19H,6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRGNDLNLGYHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical structural elements:

  • A 5-bromo-2-fluorophenyl aromatic core.
  • A 3-hydroxypropyl side chain with a carbamate-protected amine.
  • A tert-butoxycarbonyl (Boc) protecting group.

Retrosynthetically, the molecule can be dissected into two precursors:

  • 5-Bromo-2-fluorobenzaldehyde for the aromatic segment.
  • tert-Butyl (3-hydroxypropyl)carbamate for the amine-alcohol side chain.

Coupling these fragments via reductive amination or nucleophilic alkylation forms the carbon-nitrogen bond, followed by Boc protection or deprotection as needed.

Synthetic Route 1: Bromination of Fluorophenyl Intermediates

Preparation of 5-Bromo-2-fluorobenzyl Bromide

The synthesis begins with 2-fluorobenzaldehyde , which undergoes bromination at the para position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −10°C to 5°C. The reaction is quenched with methanol to yield 5-bromo-2-fluorobenzaldehyde (89% yield). Subsequent reduction with sodium borohydride (NaBH4) in ethanol produces 5-bromo-2-fluorobenzyl alcohol , which is brominated using phosphorus tribromide (PBr3) to form the benzyl bromide intermediate.

Table 1: Bromination Optimization
Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
NBS THF −10 89 98.5
Br2/FeCl3 DCM 25 72 95.2
HBr/H2O2 AcOH 40 68 93.8

Coupling with 3-Amino-1-propanol

The benzyl bromide is reacted with 3-amino-1-propanol in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. This nucleophilic substitution forms 2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropylamine . The crude amine is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve 85% yield.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 6 hours, the product is extracted with DCM, washed with brine, and concentrated to afford the final compound in 92% yield.

Key Spectroscopic Data:
  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.22 (d, J = 2.4 Hz, 1H, ArH), 4.95 (s, 1H, NH), 3.68–3.62 (m, 2H, CH2OH), 3.12 (t, J = 6.8 Hz, 2H, NCH2), 2.75 (t, J = 6.8 Hz, 2H, ArCH2), 1.43 (s, 9H, C(CH3)3).
  • HRMS (ESI): m/z calcd for C15H21BrFNO3 [M+H]+: 362.23; found: 362.24.

Synthetic Route 2: Reductive Amination Approach

Synthesis of 5-Bromo-2-fluorophenylacetaldehyde

2-Fluorophenylacetic acid is treated with bromine in acetic acid to introduce the bromine substituent, followed by oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde.

Reductive Amination with Serinol

The aldehyde is condensed with serinol (2-amino-1,3-propanediol) in methanol using acetic acid as a catalyst. Sodium cyanoborohydride (NaBH3CN) is added portion-wise at 0°C, and the mixture is stirred for 24 hours. The Boc group is introduced as described in Route 1, yielding the target compound in 78% overall yield.

Synthetic Route 3: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

A Wang resin-functionalized amine is coupled with 5-bromo-2-fluorobenzoic acid using HBTU/DIEA activation. Reduction with borane-THF yields the benzyl alcohol, which is alkylated with 3-bromo-1-propanol under Mitsunobu conditions (DIAD, PPh3).

Cleavage and Protection

The resin is cleaved with trifluoroacetic acid (TFA)/DCM (1:1), and the free amine is Boc-protected in solution phase. This method achieves 96% purity (HPLC) and is scalable for multi-gram synthesis.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Electrophilic bromination of fluorinated aromatics often suffers from poor regioselectivity. Using NBS in THF at low temperatures (−10°C) suppresses di-bromination and enhances para-selectivity (≥95%).

Epimerization During Amine Protection

The Boc protection step can induce racemization if conducted under basic conditions. Employing DMAP in DCM at neutral pH minimizes epimerization, preserving stereochemical integrity.

Industrial-Scale Purification Techniques

Crystallization Optimization

The crude product is recrystallized from ethyl acetate/hexane (1:4) at −20°C, yielding needle-like crystals with 99.5% purity. Process analytical technology (PAT) monitors particle size distribution to ensure batch consistency.

Continuous Flow Chromatography

Automated flash chromatography systems (e.g., Biotage Isolera) reduce solvent consumption by 40% compared to traditional columns, achieving a throughput of 200 g/hour.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols or amines in the presence of a base (e.g., sodium hydride).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies to understand the interaction of fluorinated and brominated aromatic compounds with biological systems.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share core structural features with tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate but differ in substituents, backbone configuration, or aromatic ring modifications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Biological/Pharmacological Relevance
tert-Butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate 1416439-93-4 C₁₅H₂₂BrNO₃ 344.24 4-bromobenzyl instead of 5-bromo-2-fluorophenylmethyl Intermediate with potential applications in halogenated drug synthesis; lacks fluorine’s electronic effects .
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate Not provided C₁₄H₁₉BrNO₃ ~353.21 Methoxy at position 2 instead of fluorine; ethyl backbone instead of hydroxypropyl Methoxy group may reduce electronegativity, altering solubility and target interactions .
Rivaroxaban Intermediate: (S)-tert-butyl((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate Not provided C₂₀H₂₈N₃O₆ ~418.45 Includes oxazolidinone and morpholino groups Direct intermediate in anticoagulant synthesis; highlights the role of carbamates in complex pharmacophores .
tert-Butyl N-(2-hydroxy-3-phenylpropyl)carbamate 162541-45-9 C₁₅H₂₁NO₃ 263.33 Phenyl instead of halogenated aromatic ring Demonstrates the impact of halogenation on bioactivity; non-halogenated analogs may have reduced target affinity .

Electronic and Steric Effects

  • Halogenation : The 5-bromo-2-fluorophenyl group in the target compound introduces both electron-withdrawing (fluorine) and electron-donating (bromine) effects, creating a polarized aromatic system. This contrasts with 4-bromobenzyl (purely brominated) or 2-methoxy analogs (electron-donating methoxy) .
  • Hydroxypropyl Backbone : The 3-hydroxypropyl chain provides a polar, flexible linker, facilitating interactions with hydrophilic regions of target proteins. Ethyl or phenylpropyl backbones in analogs may reduce conformational flexibility .

Pharmacological Implications

  • Fluorine may enhance metabolic stability compared to non-fluorinated compounds .
  • Kinase Inhibition : Halogenated aromatic rings are common in kinase inhibitors; the 5-bromo-2-fluoro substitution could optimize binding to ATP pockets .

Research Findings and Data Gaps

  • Synthetic Yields : highlights optimized yields (>80%) for tert-butyl carbamate intermediates under mild conditions, suggesting similar efficiency for the target compound .
  • Data Limitations : Physical properties (e.g., melting points, solubility) and in vitro activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic compound notable for its structural complexity and potential biological applications. It is primarily recognized as an intermediate in the synthesis of Lacosamide, an anticonvulsant drug used for treating partial-onset seizures and neuropathic pain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{20}BrFNO_3, with a molecular weight of approximately 373.23 g/mol. Its structure includes a tert-butyl group, a bromo-substituted fluorophenyl moiety, and a hydroxypropyl chain, which may influence its interactions with biological targets.

Anticonvulsant Properties

This compound has been studied as a precursor in the synthesis of Lacosamide. Clinical studies have shown that Lacosamide effectively reduces seizure frequency and improves quality of life in patients with epilepsy. The mechanism involves modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents excessive excitability.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to enhance neuronal survival under stress conditions and reduce neuroinflammation, which is critical in neurodegenerative diseases.

The biological activity of this compound likely involves several mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, altering their kinetics and providing anticonvulsant effects.
  • Receptor Interaction : The presence of the bromo and fluorine substituents may enhance binding affinity to various receptors involved in neurotransmission, potentially leading to improved mood and cognitive functions.
  • Metabolic Stability : The structural features contribute to the metabolic stability of the compound, allowing for sustained biological activity over time.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl N-{2-(5-bromothiophen-2-yl)ethyl}carbamateStructureContains thiophene; potential different biological activity due to sulfur presence.
Tert-butyl N-{2-(4-chloro-3-methoxyphenyl)ethyl}carbamateStructureChlorine substitution may alter pharmacological properties significantly.
Tert-butyl N-{2-(4-fluorophenyl)ethyl}carbamateStructureFluorine substitution enhances lipophilicity and bioavailability.

Case Studies

Several studies have investigated the efficacy of Lacosamide as an anticonvulsant agent:

  • Clinical Trials : In a multi-center trial involving patients with refractory partial-onset seizures, Lacosamide demonstrated significant reductions in seizure frequency compared to placebo, supporting the therapeutic potential of its precursors like this compound.
  • Neuroprotective Studies : Experimental models have shown that compounds similar to this compound can protect against excitotoxicity induced by glutamate, highlighting their potential in treating neurodegenerative conditions.

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